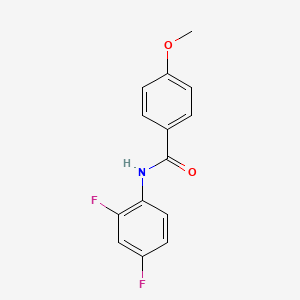

N-(2,4-difluorophenyl)-4-methoxybenzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

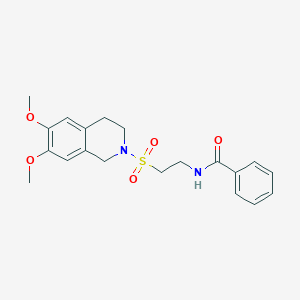

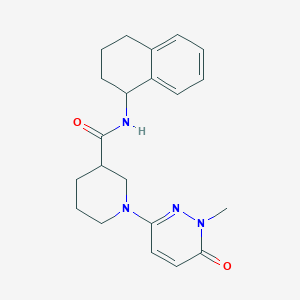

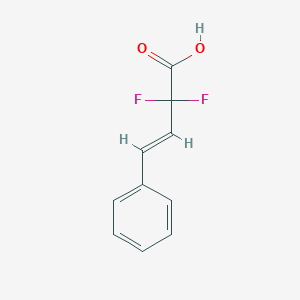

N-(2,4-difluorophenyl)-4-methoxybenzamide is a useful research compound. Its molecular formula is C14H11F2NO2 and its molecular weight is 263.244. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Polymorphic Forms and Properties

N-(2,4-difluorophenyl)-4-methoxybenzamide shows significance in polymorph studies. For instance, Mondal et al. (2017) discovered three polymorphs of a related compound, highlighting the role of short, linear C-H⋅⋅⋅F intermolecular interactions in the solid state. These polymorphs demonstrated different mechanical properties, with one form being significantly stiffer and harder than another (Mondal, Kiran, Ramamurty, & Chopra, 2017).

Chemical Synthesis and Activation

Research by Xu et al. (2018) utilized N-methoxybenzamides in chemodivergent and redox-neutral annulations via Rh(III)-catalyzed C-H activation. This process demonstrates the compound's role in facilitating new chemical synthesis pathways (Xu, Zheng, Yang, & Li, 2018).

Molecular Structure Studies

Karabulut et al. (2014) conducted a study on a structurally related compound, demonstrating the impact of intermolecular interactions on molecular geometry. This research contributes to understanding the structural behavior of such compounds under different physical conditions (Karabulut, Namli, Kurtaran, Yıldırım, & Leszczynski, 2014).

Pharmaceutical Applications

Haydon et al. (2010) explored the structure-activity relationships of analogues of 3-Methoxybenzamide, a related compound, to identify potent antistaphylococcal compounds with improved pharmaceutical properties. This research highlights the potential pharmaceutical applications of such compounds (Haydon et al., 2010).

Catalytic Reactions

Wang and Yuan (2010) demonstrated the palladium-catalyzed ortho-alkoxylation of N-methoxybenzamides, showing its potential in catalytic reactions and the functionalization of aromatic C-H bonds (Wang & Yuan, 2010).

Medical Imaging Applications

Caveliers et al. (2002) utilized a benzamide derivative in sigma receptor scintigraphy for visualizing primary breast tumors, indicating the potential of related compounds in medical imaging applications (Caveliers, Everaert, John, Lahoutte, & Bossuyt, 2002).

Mecanismo De Acción

Target of Action

Similar compounds have been found to interact with targets such as mammalian target of rapamycin (mtor), epidermal growth factor receptor (egfr), inducible nitric oxide synthase (inos), mitogen-activated protein 2 kinase 1 (map2k1), fibroblast growth factor receptor (fgfr), and transforming growth factor-β1 (tgfb1) .

Mode of Action

Similar compounds have been found to inhibit their targets, leading to various downstream effects .

Biochemical Pathways

The targets mentioned above are involved in various cancer-associated pathways .

Pharmacokinetics

Similar compounds have been found to have varying pharmacokinetic properties .

Result of Action

Similar compounds have been found to have anticancer implications .

Action Environment

Similar compounds have been found to have varying sensitivities to different cancer cell lines .

Propiedades

IUPAC Name |

N-(2,4-difluorophenyl)-4-methoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11F2NO2/c1-19-11-5-2-9(3-6-11)14(18)17-13-7-4-10(15)8-12(13)16/h2-8H,1H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUQGZYCGUCSWFE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)NC2=C(C=C(C=C2)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11F2NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2E)-1-{1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl}-3-phenylprop-2-en-1-one](/img/structure/B2906318.png)

![(Z)-methyl 2-(6-methoxy-2-((2-((2-oxo-2-((4-phenylthiazol-2-yl)amino)ethyl)thio)acetyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2906322.png)

![2-{3-ethyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-5-yl}-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B2906323.png)

![N-{[1,1'-biphenyl]-2-yl}-5-chloro-6-(oxan-4-yloxy)pyridine-3-carboxamide](/img/structure/B2906324.png)

![methyl 4-[1-(6-phenylpyrimidin-4-yl)azetidine-3-amido]benzoate](/img/structure/B2906328.png)

![N-(6-acetyl-3-carbamoyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2906330.png)

![4-oxo-N-(thiophen-2-ylmethyl)-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2906340.png)

![ethyl 3-(4-methoxyphenyl)-5-(naphthalene-2-amido)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2906341.png)